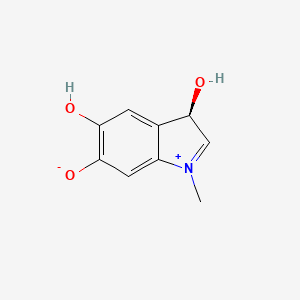

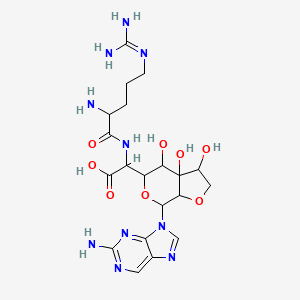

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine

Overview

Description

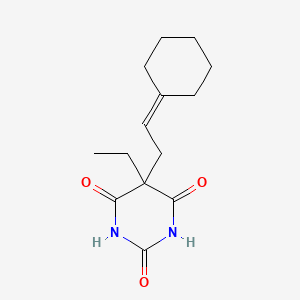

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is a chemical compound with applications in various fields due to its unique structural and chemical properties.

Synthesis Analysis

- N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine. The structure is determined by NMR and X-ray diffraction (Raouafi et al., 2007).

- Synthesis involving nucleophilic aromatic substitution (SNAr) reaction is another method, characterized by techniques like NMR, TLC-MS, HPLC, GC-MS, and elemental analysis (Zinad et al., 2018).

Molecular Structure Analysis

- The molecular structure is studied using X-ray diffraction, revealing that it crystallizes in a monoclinic system with specific dimensions (Raouafi et al., 2007).

Chemical Reactions and Properties

- The compound undergoes various chemical reactions, including condensation reactions, to form benzimidazole compounds with potential anticorrosion properties (Ghichi et al., 2023).

Physical Properties Analysis

- The physical properties, such as crystal structure and hydrogen bonding, are significant in forming stable molecular structures in solid-state (Ghichi et al., 2023).

Chemical Properties Analysis

- The compound's chemical properties are influenced by its molecular structure, as observed in studies analyzing its reactivity and potential as an anticorrosion agent (Ghichi et al., 2023).

Scientific Research Applications

Synthesis and Properties

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine and its derivatives have been extensively studied for their unique properties and potential applications in various fields of scientific research. The synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate highlights the chemical versatility of this compound. The fluorescent characteristics of these derivatives have been investigated, indicating potential applications in materials science, particularly in the development of new fluorescent materials (Yuanping Jie, 2005).

Polymer Chemistry

In polymer chemistry, the compound has been used to create soluble and thermally stable polyimides with excellent solubility in aprotic polar solvents. These polyimides, derived from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group, exhibit high glass transition temperatures and significant thermal stability, suggesting their utility in high-performance materials (M. Ghaemy, R. Alizadeh, 2009).

Biological Activity

Research into the biological activity of novel 4- and 6-(1-alkyl/aryl-1H-benzimidazol-2-yl)benzene-1,3-diols has shown that these compounds exhibit significant cytotoxic activity against various human cancer cell lines. This indicates potential applications in the development of new anticancer agents (M. Karpińska, J. Matysiak, A. Niewiadomy, J. Wietrzyk, D. Kłopotowska, 2012).

Material Science

In material science, the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and related compounds has been explored for their potent antibacterial and entomological activities. These findings could lead to the development of new materials with integrated biological functions (M. Chaudhary et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound and its analogues are allosteric activators of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, the compound increases the catalytic action of glucokinase, leading to enhanced glucose metabolism .

Biochemical Pathways

The activation of glucokinase by this compound impacts the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate, the first step in glucose metabolism . This leads to a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .

Result of Action

The activation of glucokinase by this compound leads to a significant hypoglycemic effect, making it a potential therapeutic agent for the treatment of type-2 diabetes . By enhancing glucose metabolism, it helps to lower blood glucose levels, addressing a key issue in diabetes management .

Safety and Hazards

properties

IUPAC Name |

2-N-(1H-benzimidazol-2-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGNBWCSPZNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1220080.png)